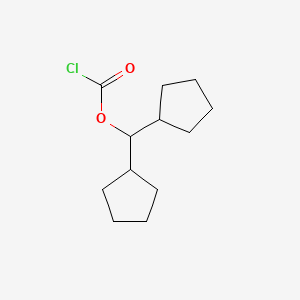
Dicyclopentylmethyl carbonochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclopentylmethyl carbonochloridate is an organic compound with the molecular formula C12H19ClO2. It is known for its role as an intermediate in organic synthesis, particularly in the preparation of various esters and other derivatives. The compound is characterized by its unique structure, which includes two cyclopentyl groups attached to a central carbon atom, along with a methyl group and a carbonochloridate functional group.
准备方法
Synthetic Routes and Reaction Conditions
Dicyclopentylmethyl carbonochloridate can be synthesized through the reaction of dicyclopentylmethanol with phosgene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:
[ \text{C}_5\text{H}_9\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{C}_5\text{H}_9\text{CH}_2\text{OCOCl} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dicyclopentylmethanol is continuously fed into a reaction chamber containing phosgene. The reaction is carefully controlled to maintain the desired temperature and pressure, ensuring high yield and purity of the product.
化学反应分析
Types of Reactions
Dicyclopentylmethyl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding esters, amides, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dicyclopentylmethanol and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Water: Causes hydrolysis.
Major Products
The major products formed from these reactions include dicyclopentylmethyl esters, amides, and thioesters, depending on the nucleophile used.
科学研究应用
Dicyclopentylmethyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dicyclopentylmethyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the dicyclopentylmethyl group into target molecules.
相似化合物的比较
Similar Compounds
Methyl chloroformate: Similar in structure but contains a methyl group instead of the dicyclopentylmethyl group.
Diphosgene: Contains two carbonochloridate groups and is used as a reagent in organic synthesis.
Uniqueness
Dicyclopentylmethyl carbonochloridate is unique due to the presence of two cyclopentyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific synthetic applications that require bulky substituents.
属性
CAS 编号 |
91413-60-4 |
|---|---|
分子式 |
C12H19ClO2 |
分子量 |
230.73 g/mol |
IUPAC 名称 |
dicyclopentylmethyl carbonochloridate |
InChI |
InChI=1S/C12H19ClO2/c13-12(14)15-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-11H,1-8H2 |
InChI 键 |
NNPKEEIMBNODPN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C(C2CCCC2)OC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
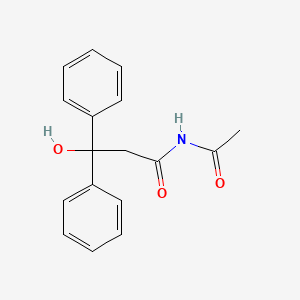
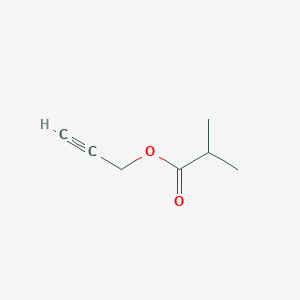
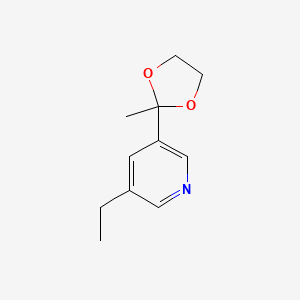
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
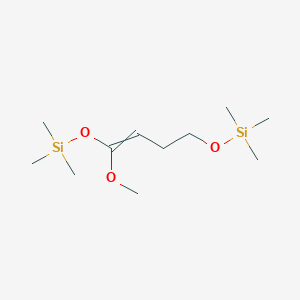
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
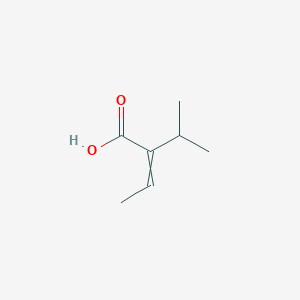
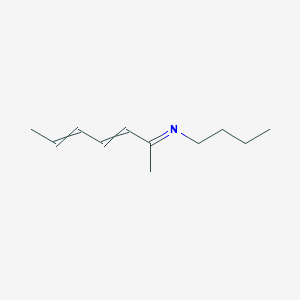
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
